molecular formula C10H20N2O5S B15317984 Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Cat. No.: B15317984
M. Wt: 280.34 g/mol
InChI Key: XLJRPLOHASPHJI-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a sulfamoylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoylmethyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H20N2O5S

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1

InChI Key

XLJRPLOHASPHJI-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N

Origin of Product

United States

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